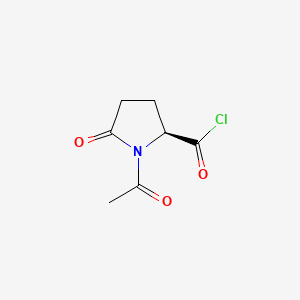

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride

Description

Properties

IUPAC Name |

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-4(10)9-5(7(8)12)2-3-6(9)11/h5H,2-3H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSMHWPJXBGWBL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CCC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@@H](CCC1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664760 | |

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105425-26-1 | |

| Record name | 1-Acetyl-5-oxo-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of L-proline with acetic anhydride to form 1-acetyl-L-proline, which is then treated with thionyl chloride to yield 1-acetyl-5-oxo-L-prolyl chloride . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods: In an industrial setting, the production of 1-acetyl-5-oxo-L-prolyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-acetyl-5-oxo-L-proline.

Reduction: It can be reduced to form 1-acetyl-5-hydroxy-L-proline.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, chloroform, and ethanol.

Catalysts: Acid or base catalysts depending on the reaction type.

Major Products:

Amides and Esters: Formed through substitution reactions.

1-Acetyl-5-oxo-L-proline: Formed through hydrolysis.

1-Acetyl-5-hydroxy-L-proline: Formed through reduction.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against multidrug-resistant Gram-positive bacteria and fungi.

Case Studies

- Study on Antimicrobial Efficacy : A study reported that specific derivatives exhibited strong activity against vancomycin-intermediate S. aureus strains, with MIC values indicating significant potency compared to traditional antibiotics like clindamycin .

- Fungal Pathogen Resistance : Another investigation identified that certain compounds showed activity against azole-resistant Aspergillus fumigatus, suggesting a potential pathway for developing new antifungal therapies .

Anticancer Applications

The anticancer properties of (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride are being actively researched, particularly for its effects on non-small cell lung cancer cells.

Cytotoxic Activity

In vitro studies using A549 human pulmonary cancer cell lines demonstrated that specific derivatives significantly reduced cell viability, indicating strong anticancer activity. The incorporation of substituents like 3,5-dichloro-2-hydroxyphenyl was shown to enhance this activity considerably .

Synthetic Applications

In addition to biological applications, (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride serves as a valuable intermediate in organic synthesis.

Building Block for Peptidomimetics

The compound's structure allows it to act as a scaffold for synthesizing peptidomimetics, which can mimic peptide behavior while enhancing stability and bioavailability .

Applications in Polymer Chemistry

Research has indicated that pyrrolidone derivatives can enhance curing rates in resin formulations, suggesting their utility in developing advanced materials with improved properties .

Mechanism of Action

The mechanism of action of 1-acetyl-5-oxo-L-prolyl chloride involves its reactivity with various nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is harnessed in the synthesis of peptides and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations :

- Reactivity : The acyl chloride group in the target compound confers significantly higher reactivity than the carboxylic acids in the analogs. This enables rapid acylation reactions under mild conditions, whereas the carboxylic acids require activation (e.g., via coupling reagents) for similar transformations .

- Ring System: The pyrrolidine-based compounds (target and 1-methyl-5-oxopyrrolidine-3-carboxylic acid) exhibit non-aromatic, flexible rings, while the pyrimidine derivative features an aromatic, planar structure. This difference influences solubility and biological interactions.

- Substituent Effects : The acetyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow hydrolysis compared to simpler acyl chlorides. In contrast, the methyl group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid enhances lipophilicity but reduces electrophilicity .

Stability and Hazard Profile

- (2S)-1-Acetyl-5-oxopyrrolidine-2-carbonyl chloride : Highly moisture-sensitive; reacts violently with water to release HCl. Requires storage under inert conditions.

- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : Stable under ambient conditions but may decompose at high temperatures. Classified as a mild irritant.

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : Stable aromatic system; chloro substituent may pose toxicity risks via bioaccumulation.

Biological Activity

(2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in cancer treatment and antimicrobial therapies.

Synthesis

The synthesis of (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride typically involves the reaction of 5-oxopyrrolidine derivatives with acetic anhydride and thionyl chloride. The synthetic route is crucial as it influences the biological properties of the resulting compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

Key Findings:

- Compounds derived from 5-oxopyrrolidine structures demonstrated potent anticancer activity, with some derivatives reducing A549 cell viability significantly compared to standard treatments like cisplatin .

- The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival .

| Compound | Cell Line Tested | Viability (%) | Reference |

|---|---|---|---|

| (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride | A549 | 66% | |

| Cisplatin | A549 | 50% | |

| Compound 21 (5-nitrothiophene derivative) | A549 | 70% |

Antimicrobial Activity

In addition to its anticancer properties, (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride has shown promise as an antimicrobial agent. It has been evaluated against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.

Key Findings:

- The compound exhibited selective antimicrobial activity, particularly against linezolid and tedizolid-resistant Staphylococcus aureus strains .

- Its efficacy was assessed using standard broth microdilution techniques, revealing minimum inhibitory concentrations (MIC) that suggest potential for therapeutic applications in treating resistant infections.

The biological activity of (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride is attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it may induce apoptosis through mitochondrial pathways and inhibit key enzymes involved in cell proliferation. For antimicrobial effects, it likely disrupts bacterial cell wall synthesis or interferes with protein synthesis mechanisms.

Case Studies

- Anticancer Study : In vitro studies on A549 cells showed that treatment with (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : A study focusing on multidrug-resistant Staphylococcus aureus demonstrated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Q & A

Q. What are the recommended synthetic routes for (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized from its carboxylic acid precursor, (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid , via chlorination. Key steps include:

- Chlorination: React the acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] in anhydrous dichloromethane (DCM) at 0–5°C for 4–6 hours. Catalytic DMF (1–2 mol%) accelerates the reaction.

- Purification: Remove excess reagents via rotary evaporation under reduced pressure. Isolate the product by recrystallization from dry DCM/hexane.

- Optimization: Use a 1:1.2 molar ratio (acid:chlorinating agent) and rigorously exclude moisture to suppress hydrolysis. Monitor reaction completion via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for confirming the structure of (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): Key signals include the acetyl group (δ 2.10–2.35 ppm, singlet) and pyrrolidine ring protons (δ 3.20–3.80 ppm, multiplet due to stereochemical constraints).

- ¹³C NMR: Distinct carbonyl signals at δ 170–175 ppm (acetyl), δ 175–180 ppm (acyl chloride), and δ 205–210 ppm (ketone).

- IR Spectroscopy: Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and absence of O-H bands (~2500–3500 cm⁻¹).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 217.0 [M]⁺ .

Advanced Questions

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis of this compound?

Methodological Answer: Yield inconsistencies often stem from hydrolysis or incomplete chlorination. Mitigation strategies include:

- In-Situ Monitoring: Use FTIR or Raman spectroscopy to track acyl chloride formation (disappearance of carboxylic acid O-H bands at ~2500 cm⁻¹).

- Quenching Optimization: Replace aqueous workup with cold filtration (≤0°C) to minimize hydrolysis.

- Statistical Modeling: Apply Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry). Pilot studies show yields improve from 65% to 85% when reaction time extends from 4 to 8 hours at 0°C .

Q. What mechanistic insights explain the stereochemical stability of (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride during nucleophilic substitutions?

Methodological Answer: The (2S)-configuration is stabilized by:

- Electronic Effects: The electron-withdrawing acetyl and keto groups reduce racemization by lowering the basicity of the α-carbon.

- Steric Hindrance: The 1-acetyl group shields the re face of the carbonyl carbon, directing nucleophilic attack to the si face. Computational studies (DFT) predict an energy barrier of ~25 kcal/mol for epimerization, consistent with experimental retention of >98% enantiomeric excess (ee) in SN2 reactions .

Q. What advanced purification methods ensure high enantiomeric purity of this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA column with a 90:10 hexane/isopropanol mobile phase (flow rate: 1 mL/min). Retention time: ~12 minutes for the (2S)-enantiomer.

- Low-Temperature Crystallization: Dissolve the crude product in dry toluene and cool to -30°C to precipitate enantiopure crystals (mp 92–94°C).

- Validation: Confirm purity via polarimetry ([α]D²⁵ = +38.5° in CHCl₃) and chiral HPLC .

Safety and Handling

Q. What safety protocols are essential when handling (2S)-1-acetyl-5-oxopyrrolidine-2-carbonyl chloride?

Methodological Answer:

- Ventilation: Use a fume hood with ≥100 fpm airflow to prevent exposure to corrosive vapors.

- PPE: Wear nitrile gloves, splash goggles, and a lab coat.

- Spill Response: Neutralize with sodium bicarbonate (NaHCO₃) and adsorb using vermiculite. Dispose as hazardous waste.

- Storage: Keep in amber glass bottles under nitrogen at 2–8°C. Regularly check for container integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.